molecular formula C26H38ClN3O5 B12373810 Thalidomide-4-O-C13-NH2 (hydrochloride)

Thalidomide-4-O-C13-NH2 (hydrochloride)

Cat. No.: B12373810
M. Wt: 508.0 g/mol
InChI Key: ZHYIADQGGANKRA-UHFFFAOYSA-N
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Description

Thalidomide-4-O-C13-NH2 (hydrochloride) is a derivative of thalidomide, a compound historically known for its use as a sedative and treatment for morning sickness, which was later found to cause severe birth defects. Thalidomide-4-O-C13-NH2 (hydrochloride) is a cereblon ligand used in the recruitment of CRBN protein. It can be connected to the ligand for protein by a linker to form proteolysis-targeting chimeras (PROTACs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-4-O-C13-NH2 (hydrochloride) involves the modification of the thalidomide structure to introduce a long aliphatic chain with an amine group at the end. This is typically achieved through a series of organic reactions including alkylation, amidation, and hydrochloride salt formation. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of Thalidomide-4-O-C13-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and safety of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-4-O-C13-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Thalidomide-4-O-C13-NH2 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thalidomide-4-O-C13-NH2 (hydrochloride) involves its role as a cereblon ligand. It recruits the CRBN protein, which is part of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent degradation of target proteins, thereby modulating various cellular pathways. The molecular targets and pathways involved include those related to protein homeostasis and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Thalidomide-4-O-C14-NH2 (hydrochloride): Another thalidomide-based cereblon ligand with a slightly longer aliphatic chain.

    Thalidomide-4-O-C2-NH2 (hydrochloride): A similar compound with a shorter aliphatic chain.

    Thalidomide-4-O-C4-NH2 (hydrochloride): A compound with an intermediate aliphatic chain length.

Uniqueness

Thalidomide-4-O-C13-NH2 (hydrochloride) is unique due to its specific chain length, which may influence its binding affinity and specificity for the CRBN protein. This can result in different biological activities and potential therapeutic applications compared to its analogs .

Properties

Molecular Formula

C26H38ClN3O5

Molecular Weight

508.0 g/mol

IUPAC Name

4-(13-aminotridecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C26H37N3O5.ClH/c27-17-10-8-6-4-2-1-3-5-7-9-11-18-34-21-14-12-13-19-23(21)26(33)29(25(19)32)20-15-16-22(30)28-24(20)31;/h12-14,20H,1-11,15-18,27H2,(H,28,30,31);1H

InChI Key

ZHYIADQGGANKRA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCCCCN.Cl

Origin of Product

United States

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